1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene
Overview
Description
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexylcarbonyl group, an oxime functionality, and a dinitrobenzene moiety. It is primarily used in various scientific research applications due to its reactivity and potential utility in synthetic chemistry.
Preparation Methods
The synthesis of 1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene typically involves multiple steps, starting with the preparation of the cyclohexylcarbonyl precursor. The key steps include:
Formation of the Cyclohexylcarbonyl Precursor: This involves the reaction of cyclohexanone with a suitable reagent to introduce the carbonyl group.
Oxime Formation: The cyclohexylcarbonyl compound is then reacted with hydroxylamine to form the oxime.
Nitration: The final step involves the nitration of the benzene ring to introduce the nitro groups.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialized chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene involves its interaction with molecular targets through its reactive functional groups. The oxime and nitro groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene can be compared with other compounds that have similar functional groups, such as:
Cyclohexanone oxime: Similar in having the oxime functionality but lacks the nitrobenzene moiety.
2,4-Dinitrophenylhydrazine: Contains the dinitrobenzene group but differs in the rest of the structure.
Cyclohexylamine: Shares the cyclohexyl group but lacks the carbonyl and nitro functionalities.
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c23-19(13-6-2-1-3-7-13)28-20-17-9-5-4-8-15(17)16-11-10-14(21(24)25)12-18(16)22(26)27/h10-13,15H,1-9H2/b20-17+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQCKTQMMULLAQ-LVZFUZTISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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